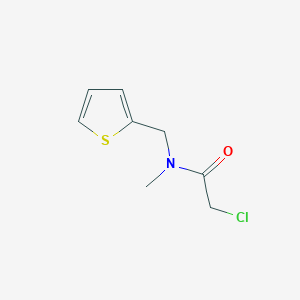

2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLFGXOMONJIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(thien-2-ylmethyl)amine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thienyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

2-chloro-N-methyl-N-(phenylmethyl)acetamide: This compound has a phenyl group instead of a thienyl group, which may result in different chemical reactivity and biological activity.

2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide: The presence of a pyridine ring can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its thienyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

2-Chloro-N-methyl-N-(thien-2-ylmethyl)acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula: C₈H₁₀ClNOS

- Molecular Weight: 203.69 g/mol

- Structural Features: Contains a chloro group at the 2-position of the acetamide and a thiophene ring.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with various amines. This method allows for the creation of derivatives that can exhibit diverse biological activities due to variations in their chemical structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess both antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 2-Chloro-N-methylacetamide | Antimicrobial | |

| N-(thiophen-2-ylmethyl)-N-methylacetamide | Antitumor |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have indicated that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Case Study: Inhibition of COX Enzymes

A study demonstrated that derivatives of this compound showed varying degrees of inhibition against COX-1 and COX-2 enzymes, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like indomethacin.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes or receptors involved in disease pathways. The chloro group allows for nucleophilic substitution reactions, leading to the formation of various bioactive derivatives.

Research Applications

This compound is utilized in various fields including:

- Medicinal Chemistry: As a precursor for developing new therapeutic agents.

- Biochemical Research: In studies related to enzyme inhibition and protein interactions.

- Organic Synthesis: As a building block for creating more complex molecules.

Q & A

Basic: How can reaction conditions be optimized for synthesizing 2-chloro-N-methyl-N-(thien-2-ylmethyl)acetamide to maximize yield and purity?

Methodological Answer:

- Solvent Selection: Use a toluene:water (8:2) mixture to facilitate nucleophilic substitution (e.g., replacing chloride with azide groups if applicable) .

- Temperature Control: Reflux conditions (100–110°C) are critical for activation energy, as seen in analogous acetamide syntheses .

- Catalyst/Base: Introduce a base like triethylamine to deprotonate intermediates and accelerate chloroacetyl chloride reactions .

- Purification: Employ column chromatography or crystallization (ethanol is effective for solid products) to isolate the compound .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify methyl, thiophene, and chloroacetamide moieties. Peaks at δ 3.3–3.5 ppm (N–CH) and δ 4.0–4.2 ppm (CHCl) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~228.06) .

- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Advanced: What reaction mechanisms explain the chloroacetamide group’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Nucleophilic Displacement: The electron-withdrawing acetamide group polarizes the C–Cl bond, enabling attack by nucleophiles (e.g., azides, amines). Kinetic studies in DMF show second-order dependence .

- C-Amidoalkylation: In aromatic systems, the trichloroethyl intermediate stabilizes carbocations, allowing electrophilic substitution (e.g., Friedel-Crafts-like reactions) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .

Advanced: How can computational modeling predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein data bank (PDB) structures to simulate binding to neurological receptors (e.g., serotonin or dopamine transporters) .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Orthogonal Assays: Validate in vitro activity using both cell-based (e.g., MTT assays) and enzyme inhibition (e.g., fluorometric) methods .

- Batch Reproducibility: Ensure consistent purity (>98% via HPLC) and solvent removal (rotary evaporation under reduced pressure) .

- Statistical Analysis: Apply multivariate regression to correlate structural variations (e.g., thiophene substitution) with bioactivity .

Advanced: What crystallographic strategies are recommended for resolving its 3D structure?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion artifacts .

- Structure Solution: SHELXD for direct methods and SHELXL for refinement (R-factor < 0.05) .

- Validation: Check for twinning with PLATON and validate geometry using WinGX’s PARST .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to avoid photodegradation; avoid freeze-thaw cycles .

- Solubility Preservation: Prepare stock solutions in DMSO (10 mM) and aliquot to prevent hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies enhance its pharmacological profile?

Methodological Answer:

- Substituent Variation: Modify the thiophene ring (e.g., 5-chloro vs. 5-fluoro) to assess impact on receptor affinity .

- Bioisosteric Replacement: Replace the chloro group with trifluoromethyl to improve metabolic stability .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Advanced: What experimental approaches elucidate its degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to pH 1–13 buffers at 37°C and analyze products via LC-MS .

- Oxidative Stress: Treat with HO/UV light to simulate hepatic metabolism; identify quinone imine intermediates .

Basic: How can solubility challenges be addressed for in vivo administration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.